

3-Bromo-2-fluorotoluene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-fluorotoluene

Cat. No.: B1266708

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-2-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2-fluorotoluene**, a halogenated aromatic compound with applications in organic synthesis and as a building block in the development of novel chemical entities. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a proposed synthetic pathway, and relevant safety information.

Chemical Structure and IUPAC Name

3-Bromo-2-fluorotoluene is a substituted benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-Bromo-2-fluoro-3-methylbenzene^[1]. The structure consists of a benzene ring with a bromine atom at position 3, a fluorine atom at position 2, and a methyl group (toluene) at position 1.

The chemical structure can be represented by the SMILES string: Cc1cccc(Br)c1F.

Physicochemical Properties

The key quantitative data for **3-Bromo-2-fluorotoluene** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrF	[1]
Molecular Weight	189.02 g/mol	[1]
CAS Number	59907-12-9	[1] [2] [3]
Appearance	Colorless to light yellow liquid	[4]
Density	1.503 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.533	
Flash Point	76.7 °C (170.1 °F)	
Boiling Point	Not explicitly stated	
Melting Point	Not explicitly stated	

Proposed Synthetic Pathway and Experimental Protocol

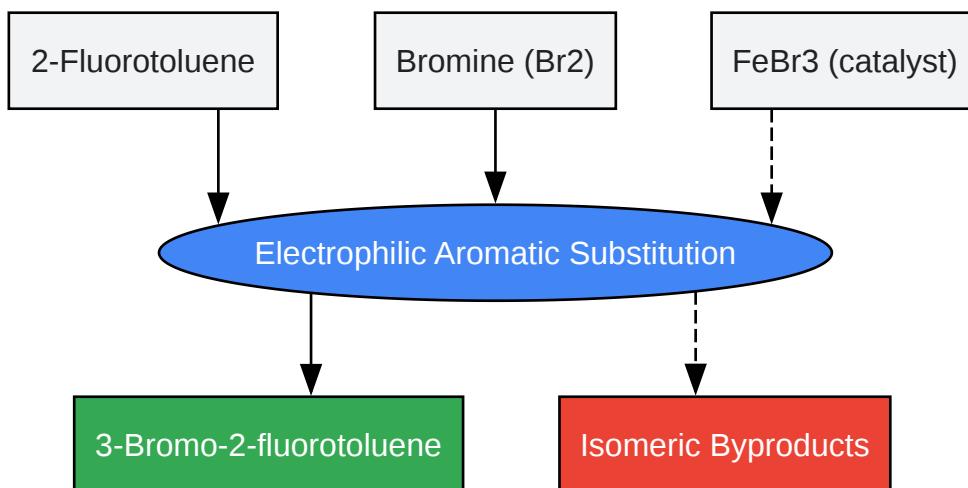
While specific, detailed experimental protocols for the direct synthesis of **3-Bromo-2-fluorotoluene** are not readily available in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the electrophilic aromatic substitution (bromination) of 2-fluorotoluene. The directing effects of the fluorine and methyl substituents on the aromatic ring will influence the regioselectivity of the bromination reaction.

Proposed Synthesis: Bromination of 2-Fluorotoluene

A potential method for the synthesis of **3-Bromo-2-fluorotoluene** involves the direct bromination of 2-fluorotoluene in the presence of a Lewis acid catalyst.

Experimental Protocol:

- Materials: 2-fluorotoluene, liquid bromine, iron(III) bromide (FeBr₃) or iron filings, and a suitable inert solvent such as dichloromethane or carbon tetrachloride.


- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr fumes), dissolve 2-fluorotoluene in the chosen inert solvent.
- Add a catalytic amount of iron(III) bromide or iron filings to the solution.
- From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
- After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the red-brown color of bromine disappears, indicating the completion of the reaction.
- Upon completion, quench the reaction by carefully adding an aqueous solution of a reducing agent, such as sodium bisulfite, to remove any excess bromine.
- Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., magnesium sulfate).
- Remove the solvent by rotary evaporation.
- The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure to isolate the desired **3-Bromo-2-fluorotoluene**.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and catalyst choice, to achieve the desired product yield and purity.

Logical Relationship: Synthetic Pathway

The following diagram illustrates the proposed synthetic pathway for **3-Bromo-2-fluorotoluene**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Bromo-2-fluorotoluene**.

Safety and Handling

3-Bromo-2-fluorotoluene is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1][5]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-fluorotoluene | C7H6BrF | CID 108855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-fluorotoluene | 59907-12-9 [chemicalbook.com]
- 3. 3-Bromo-2-fluorotoluene - [nashpharmatech.com]
- 4. 3-Bromo-2-fluorotoluene | 59907-12-9 | TCI AMERICA [tcichemicals.com]
- 5. 4-Bromo-2-fluorotoluene | C7H6BrF | CID 171040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [3-Bromo-2-fluorotoluene chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266708#3-bromo-2-fluorotoluene-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com